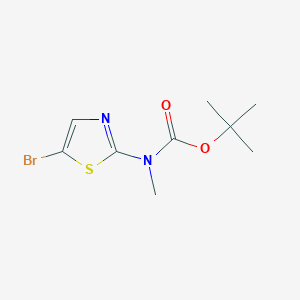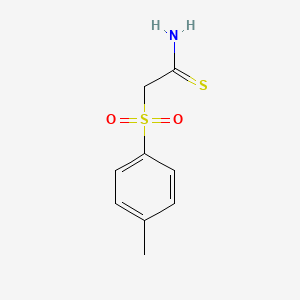![molecular formula C10H13Br2NO2 B2428578 3-{[(3,4-ジブロモフェニル)メチル]アミノ}プロパン-1,2-ジオール CAS No. 1597103-59-7](/img/structure/B2428578.png)
3-{[(3,4-ジブロモフェニル)メチル]アミノ}プロパン-1,2-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol is an organic compound characterized by the presence of a dibromophenyl group attached to a propane-1,2-diol backbone via a methylamino linkage
科学的研究の応用
3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.
Amination: The dibromophenylmethanol is then reacted with an amine, such as methylamine, to form the intermediate 3,4-dibromophenylmethylamine.
Diol Formation: The final step involves the reaction of 3,4-dibromophenylmethylamine with glycidol under basic conditions to yield 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethylamine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenylmethylamine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
作用機序
The mechanism of action of 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may facilitate binding to these targets, while the diol moiety can participate in hydrogen bonding, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,2-diol: Similar structure but with chlorine atoms instead of bromine.
3-{[(3,4-Difluorophenyl)methyl]amino}propane-1,2-diol: Similar structure but with fluorine atoms instead of bromine.
3-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,2-diol: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol imparts unique chemical properties, such as increased reactivity and potential for halogen bonding, which can be advantageous in various applications.
特性
IUPAC Name |
3-[(3,4-dibromophenyl)methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2NO2/c11-9-2-1-7(3-10(9)12)4-13-5-8(15)6-14/h1-3,8,13-15H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSTZHKISOIWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCC(CO)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)
![N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2428496.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
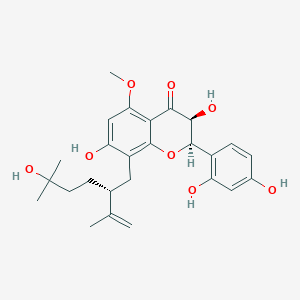
![3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2428506.png)
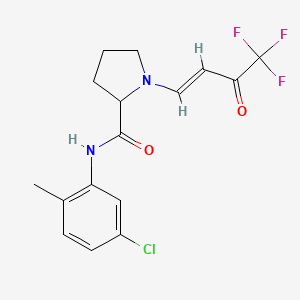
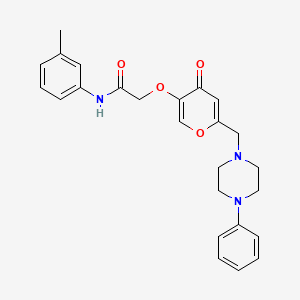
![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2428509.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2428514.png)
